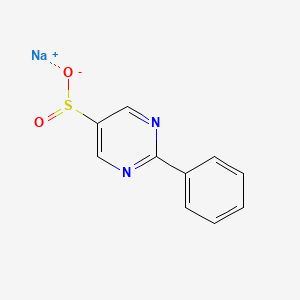
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO3. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid typically involves the reaction of 2-(2-Hydroxypropan-2-yl)pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base. The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boronic alcohols.
Applications De Recherche Scientifique
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used as a building block for designing biologically active molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridineboronic acid: Similar in structure but lacks the hydroxypropan-2-yl group.
4-Pyridinylboronic acid pinacol ester: Contains a pinacol ester group instead of the hydroxypropan-2-yl group.
2-Methylpyridine-4-boronic acid: Has a methyl group instead of the hydroxypropan-2-yl group.
Uniqueness
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H12BNO3 |
|---|---|
Poids moléculaire |
181.00 g/mol |
Nom IUPAC |
[2-(2-hydroxypropan-2-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)7-5-6(9(12)13)3-4-10-7/h3-5,11-13H,1-2H3 |
Clé InChI |
KNTNQMJSIOKMSF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)C(C)(C)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)
![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)

![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)


![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)
![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)



![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)

